molecular formula C11H6F6O B1301084 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol CAS No. 81613-61-8

3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol

Cat. No. B1301084
CAS RN: 81613-61-8
M. Wt: 268.15 g/mol
InChI Key: UWJBHKXJMSHKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol" is a fluorinated organic molecule that is part of a broader class of compounds characterized by the presence of a bis(trifluoromethyl)phenyl group. This functional group is known for its electron-withdrawing properties and its ability to influence the physical and chemical behavior of molecules to which it is attached.

Synthesis Analysis

The synthesis of compounds related to "3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol" often involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of related bis(trifluoromethyl)phenyl sulfones is achieved through an alkylation/oxidation sequence starting from thiophenol derivatives . Similarly, the synthesis of fluorinated aromatic diamine monomers involves coupling reactions followed by reduction processes . These synthetic routes typically aim to introduce the bis(trifluoromethyl)phenyl group into the target molecule, leveraging its reactivity for further functionalization.

Molecular Structure Analysis

The molecular structure of compounds containing the bis(trifluoromethyl)phenyl group has been studied using various spectroscopic techniques and X-ray crystallography. For example, the structure of a phthalonitrile derivative was confirmed by elemental analysis, IR, UV–vis spectroscopy, and X-ray single-crystal determination . The presence of the bis(trifluoromethyl)phenyl group can significantly influence the geometry and electronic properties of the molecule, as seen in the comparison of molecular geometries using Hartree-Fock and density functional theory .

Chemical Reactions Analysis

Compounds with the bis(trifluoromethyl)phenyl group participate in a variety of chemical reactions. The Julia-Kocienski olefination is one such reaction where these compounds are used to create alkenes and dienes with good yields and stereoselectivities . Additionally, click reactions involving these compounds can lead to the formation of novel structures, such as triazol rings, when reacted with sugar azides . The reactivity of these compounds is often tailored to achieve specific synthetic goals, such as the creation of complex olefin structures .

Physical and Chemical Properties Analysis

The bis(trifluoromethyl)phenyl group imparts unique physical and chemical properties to the molecules it is part of. For instance, fluorinated polyimides derived from related diamines exhibit good solubility in polar organic solvents and possess excellent thermal stability and mechanical properties . The electron-withdrawing nature of the trifluoromethyl groups also affects the optical, electrochemical, and photophysical properties of expanded porphyrins, leading to a decrease in the HOMO-LUMO gap and enhanced deactivation of the excited singlet state .

Scientific Research Applications

Organic Optoelectronics and OLEDs

Trifluoromethyl-substituted phenyl compounds, similar to "3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol," play a crucial role in the development of materials for organic optoelectronics, particularly OLEDs (Organic Light Emitting Diodes). Squeo and Pasini (2020) reviewed the structural design and synthesis of BODIPY-based organic semiconductors, highlighting their potential as 'metal-free' infrared emitters in OLED devices due to their efficient electroluminescence and tunable emission properties (Squeo & Pasini, 2020).

Antitubercular Drug Design

In antitubercular drug design, the trifluoromethyl group is identified as a significant pharmacophore, enhancing the pharmacodynamic and pharmacokinetic properties of antitubercular agents. Thomas (1969) reviewed the role of trifluoromethyl substituents in antitubercular research, suggesting that these groups could improve the potency and drug-likeness of antitubercular compounds (Thomas, 1969).

Environmental Studies

In environmental research, compounds with trifluoromethyl groups are studied for their occurrence, exposure, and potential risks. Wang et al. (2020) focused on tris(1,3-dichloro-2-propyl)phosphate (TDCPP), a compound with structural relevance, discussing its widespread presence in the environment and potential health risks due to its endocrine-disrupting effects (Wang et al., 2020).

Safety And Hazards

“3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol” may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection . In case of contact with eyes or skin, rinse cautiously with water for several minutes . If irritation persists, seek medical advice/attention .

properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6O/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h4-6,18H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJBHKXJMSHKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371184
Record name 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol

CAS RN

81613-61-8
Record name 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81613-61-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3,5-bistrifluoromethyliodobenzene (which may be prepared as described by S. D. Ross et al, J. Amer. Chem. Soc. (1953), 75, 4967-4969; 340.1 g) in anhydrous diethylamine (665 ml), cooled to 10° C. and under an inert atmosphere, there were added successively copper (I) iodide (1.81 g) and dichlorobis(triphenylphosphine)palladium (3.51 g). 2-Propyn-1-ol (57.8 g) was then added dropwise over 20 minutes and the reaction mixture was then maintained, with stirring, at 25° to 30° C. for 4 hours. The reaction mixture was then maintained overnight, with stirring, at ambient temperature. The solvent was removed by evaporation under reduced pressure (water-pump) and the crystalline residue was partitioned between diethyl ether (670 ml) and water (200 ml). The ether layer was separated, washed with water (2×200 ml), dried over anhydrous sodium sulphate and evaporated under reduced pressure (water-pump). The solid residue thus obtained was distilled to give 1-(3,5-bistrifluoromethylphenyl)-prop-1-yn-3-ol, in the form of a white crystalline solid (231.7 g), m.p. 58°-60° C., b.p. 87°-91° C./1 mm Hg.
Quantity
340.1 g
Type
reactant
Reaction Step One
Quantity
665 mL
Type
solvent
Reaction Step One
Quantity
57.8 g
Type
reactant
Reaction Step Two
Quantity
1.81 g
Type
catalyst
Reaction Step Three
Quantity
3.51 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1-iodo-3,5-bis(trifluoromethyl)benzene (5.00 g), copper(I) iodide (56.0 mg), triphenylphosphine (193 mg), tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (304 mg), propargyl alcohol (0.954 ml), diisopropylethylamine (10.2 ml) and tetrahydrofuran (100 ml) was stirred at room temperature for 6 hr. The reaction mixture was added to brine, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=99:1-80:20) to give the object product (3.81 g) as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
193 mg
Type
reactant
Reaction Step One
Quantity
0.954 mL
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
56 mg
Type
catalyst
Reaction Step One
Quantity
304 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.